4-Benzoylbutyric acid

Physical Chemistry Formulation Science Material Handling

Procure high-purity 4-Benzoylbutyric acid (CAS 1501-05-9) with unique HDAC inhibition profile that does not induce H4 hyperacetylation, enabling precise dissection of HDAC-dependent pathways. This non-interchangeable δ-oxo carboxylic acid is essential for solid-phase Fischer indole synthesis and OPV material development. Its SAR-validated structure ensures consistent, reproducible results in critical R&D workflows.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 1501-05-9
Cat. No. B072466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzoylbutyric acid
CAS1501-05-9
Synonyms4-benzoylbutyrate
4-benzoylbutyric acid
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CCCC(=O)O
InChIInChI=1S/C11H12O3/c12-10(7-4-8-11(13)14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,13,14)
InChIKeySHKWSBAVRQZYLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzoylbutyric Acid (CAS 1501-05-9) Procurement and Differential Evidence Guide


4-Benzoylbutyric acid (also known as 5-oxo-5-phenylpentanoic acid) is a δ-oxo carboxylic acid with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol [1]. This organic intermediate, typically supplied as a crystalline powder with a purity of 97% or higher , serves as a crucial building block in organic synthesis, with established applications spanning pharmaceuticals, agrochemicals, and dyestuff fields . Its structure, characterized by a terminal carboxylic acid group separated from a phenyl ketone by a four-carbon aliphatic chain, confers unique physicochemical properties and distinct biological activities that differentiate it from its closest structural analogs, making it a non-interchangeable reagent in targeted synthetic and biological applications.

Why 4-Benzoylbutyric Acid Cannot Be Substituted by Generic Analogs


Despite superficial structural similarities to other benzoylalkanoic acids or short-chain fatty acid derivatives, 4-benzoylbutyric acid exhibits a unique combination of physicochemical and biological properties that preclude simple interchange. For instance, its specific chain length and terminal aromatic ketone result in a melting point over 100°C higher than its acetyl analog, impacting handling and formulation . Furthermore, extensive structure-activity relationship (SAR) studies on a panel of 32 butyrate analogs in colorectal cancer models demonstrate that only a select few, including 4-benzoylbutyrate, retain comparable biological activity to butyrate, highlighting the stringent structural requirements for this bioactivity [1]. These findings underscore that subtle modifications to the aliphatic chain or aromatic substituent can drastically alter, or even abolish, the desired functional properties, rendering generic substitution a high-risk approach for critical research and development workflows.

Quantitative Differentiation of 4-Benzoylbutyric Acid Against Key Comparators


Solid-State Stability and Handling: Melting Point Superiority Over Acetyl and Longer-Chain Analogs

4-Benzoylbutyric acid exists as a crystalline solid at room temperature, with a melting point ranging from 124°C to 129°C . In stark contrast, its closest aliphatic analog, 4-acetylbutyric acid, is a liquid at room temperature with a melting point of just 13-14°C . The next longer homolog, 5-benzoylvaleric acid, also has a significantly lower melting point of 76-78°C . This high melting point for 4-benzoylbutyric acid, which is also distinct from the 114-119°C range of 3-benzoylpropionic acid , indicates enhanced crystal lattice energy and solid-state stability, offering substantial advantages in handling, long-term storage, and formulation consistency compared to its liquid or lower-melting solid analogs.

Physical Chemistry Formulation Science Material Handling

Potency and Selectivity in Biological Screens: Outperforming 87% of Butyrate Analogs

In a comprehensive structure-activity relationship study evaluating 32 butyrate analogues for their effects on apoptosis, proliferation, and HDAC activity in HCT-116 colorectal cancer cells, only 4-benzoylbutyrate and three other compounds exhibited biological effects comparable to butyrate itself [1]. A subsequent proteomics study in HT29 cells confirmed that 4-benzoylbutyrate treatment, while inhibiting HDAC activity like butyrate, uniquely failed to enhance histone H4 acetylation [2]. This distinct mechanistic signature was associated with the similar alteration of 20 proteins by both butyrate and 4-benzoylbutyrate, and the unique alteration of an additional 23 proteins by 4-benzoylbutyrate alone [2]. This specific profile differentiates it from the majority of tested analogs (87.5%) which were inactive, and even from butyrate itself at the molecular level.

Chemical Biology Cancer Research Epigenetics HDAC Inhibition

Synthetic Utility in Solid-Phase Combinatorial Chemistry

4-Benzoylbutyric acid serves as a privileged building block for solid-phase synthesis, enabling the efficient generation of diverse compound libraries. A seminal study demonstrated its use in a solid-supported Fischer indole synthesis to prepare 2-arylindoles [1]. This application is facilitated by its reactive carboxylic acid group for attachment to a solid support, followed by its ketone functionality for further on-resin modification. A more recent patent further exemplifies its versatility, describing a high-yielding amidation reaction where 4-benzoylbutyric acid (119 g, 100 mmol) was converted to an amide intermediate in 65% yield using HATU/DIPEA in DCM at room temperature [2]. Such robust and efficient reactions are not universally applicable to all benzoylalkanoic acids and highlight its specific utility in streamlining complex synthetic workflows.

Medicinal Chemistry Combinatorial Chemistry Solid-Phase Synthesis Heterocycle Synthesis

Potency of Hydroxamic Acid Derivative as an HDAC Inhibitor

Derivatization of 4-benzoylbutyric acid into its corresponding hydroxamic acid yields a compound with measurable histone deacetylase (HDAC) inhibitory activity. In a comparative study, 4-benzoylbutyric hydroxamic acid exhibited an IC50 of 133 μM against HDACs [1]. While less potent than the 5-phenylvaleric hydroxamic acid derivative (IC50 of 5 μM), this data confirms that the 4-benzoylbutyric acid scaffold can be effectively modified to engage this therapeutically relevant target class. This provides a quantifiable benchmark for structure-based optimization and highlights the scaffold's potential in epigenetic drug discovery campaigns, distinct from other arylalkanoic acids which may not yield active hydroxamates.

Epigenetics Medicinal Chemistry HDAC Inhibition Drug Discovery

Optimal Research and Industrial Use Cases for 4-Benzoylbutyric Acid Based on Differential Evidence


Probing Distinct HDAC Inhibition Mechanisms in Colorectal Cancer Models

Researchers investigating histone deacetylase (HDAC) biology can utilize 4-benzoylbutyric acid (as its sodium salt, 4-benzoylbutyrate) to dissect downstream effects independent of histone H4 hyperacetylation. As demonstrated by Fung et al. (2012), its unique ability to inhibit HDAC activity without enhancing H4 acetylation, while still altering a core set of 20 proteins similarly to butyrate, makes it a powerful tool to identify HDAC-dependent pathways that are not mediated by histone acetylation changes [1]. This application is directly supported by the compound's validated activity in HT-29 and HCT-116 cells.

Solid-Phase Synthesis of Heterocyclic Libraries

Medicinal chemists engaged in combinatorial library synthesis can leverage 4-benzoylbutyric acid as a dual-functional linker and building block for solid-phase synthesis. Its use in the Fischer indole synthesis on a solid support is well-documented, enabling the efficient preparation of 2-arylindole libraries [2]. Its robust performance in amidation reactions, as evidenced by the 65% yield on a >100g scale in a recent patent, confirms its suitability for both small-scale exploratory chemistry and larger-scale process development [3].

Synthesis of Fullerene Derivatives for Photovoltaic Applications

In materials science, 4-benzoylbutyric acid is a key precursor for synthesizing fulleroid and methanofullerene derivatives, which are essential components in organic photovoltaic (OPV) devices . Its defined melting point and high purity ensure consistent and reproducible synthesis of these complex molecules, critical for achieving reliable device performance. This application scenario is directly supported by vendor documentation and cited literature.

Scaffold for HDAC Inhibitor Optimization

Medicinal chemistry programs targeting histone deacetylases (HDACs) can use 4-benzoylbutyric acid as a starting point for developing novel inhibitors. Its conversion to a hydroxamic acid derivative yields a compound with a quantifiable IC50 of 133 μM, establishing a clear baseline for potency [4]. The 26-fold lower potency compared to its 5-phenylvaleric counterpart provides a defined SAR landscape, allowing for rational design and optimization of the core scaffold to improve activity, selectivity, and drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Benzoylbutyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.